molecular formula C14H12BrNO B1270390 n-Benzyl-4-bromobenzamide CAS No. 80311-89-3

n-Benzyl-4-bromobenzamide

Cat. No.: B1270390
CAS No.: 80311-89-3
M. Wt: 290.15 g/mol
InChI Key: RLXPLHLLCIBNAN-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) Derivatives Research

Benzamide derivatives form a significant class of organic compounds that are extensively studied in medicinal chemistry and materials science. ontosight.aiontosight.airesearchgate.net These compounds are characterized by a benzene (B151609) ring attached to an amide functional group. The versatility of the benzamide scaffold allows for a wide range of structural modifications, leading to a diverse array of biological activities. nih.govacs.org Researchers have explored benzamide derivatives for their potential as anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents. ontosight.airesearchgate.netnih.gov The exploration of N-substituted benzamides, such as N-Benzyl-4-bromobenzamide, is a key area of this research, as the nature of the substituent on the nitrogen atom can significantly influence the compound's properties and biological interactions. researchgate.netsci-hub.se

Significance of the Bromobenzamide Scaffold in Chemical Research

The inclusion of a bromine atom on the benzamide scaffold, creating a bromobenzamide, is a strategic decision in medicinal chemistry. vulcanchem.com The bromine atom, being a halogen, can alter the electronic properties of the molecule, often enhancing its lipophilicity and its ability to cross cell membranes. This modification can lead to improved pharmacokinetic profiles and stronger interactions with biological targets. Specifically, the 4-bromo substitution pattern is of particular interest as it has been shown to be effective in modulating biological activity. vulcanchem.com The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can be crucial for the binding of a molecule to proteins and other biomolecules. ontosight.ai This makes the bromobenzamide scaffold a valuable component in the design of new therapeutic agents. vulcanchem.com

Scope and Objectives of Academic Inquiry

Academic inquiry into this compound has primarily focused on its synthesis, structural characterization, and preliminary evaluation of its biological activities. A key objective has been to understand how the combination of the benzyl (B1604629) group and the 4-bromobenzamide (B181206) core influences its chemical behavior and potential therapeutic effects. ontosight.airesearchgate.net One notable study investigated the anti-inflammatory properties of this compound in a laboratory setting. researchgate.net

A study on the anti-inflammatory effects of this compound (referred to as NBBA in the study) in lipopolysaccharide (LPS)-induced human gingival fibroblasts demonstrated its potential. researchgate.net The research found that NBBA exhibited a notable inhibitory effect on the production of pro-inflammatory molecules Interleukin-6 (IL-6) and Prostaglandin (B15479496) E2 (PGE2). researchgate.net

Compound % Inhibition of IL-6 Production % Inhibition of PGE2 Production
This compound (NBBA)35.6 ± 0.575.6 ± 0.52
Prednisolone (Control)33.256.1
NS-398 (Control)Not specified87.8

Data from a study on lipopolysaccharide-induced human gingival fibroblasts. researchgate.net

The synthesis of this compound has also been a subject of academic reports, with various methods being described. purdue.edursc.orgresearchgate.net These studies provide foundational knowledge for the preparation of this compound for further research. The molecular formula of this compound is C14H12BrNO. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-4-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXPLHLLCIBNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354758
Record name n-benzyl-4-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80311-89-3
Record name n-benzyl-4-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Benzyl 4 Bromobenzamide

Conventional Amide Bond Formation Approaches

Traditional methods for synthesizing N-benzyl-4-bromobenzamide rely on the coupling of a carboxylic acid derivative with an amine. These well-established techniques are widely used due to their reliability.

Acid Chloride and Amine Coupling

A common and straightforward method for forming this compound involves the reaction of 4-bromobenzoyl chloride with benzylamine (B48309). evitachem.com This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), in an anhydrous solvent like dichloromethane (B109758). The base neutralizes the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the product. This method is often favored for its high yields and the ready availability of the starting materials.

Carbodiimide-Mediated Amidation (e.g., Dicyclohexylcarbodiimide)

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are effective reagents for promoting the direct condensation of a carboxylic acid and an amine. scispace.com In this approach, 4-bromobenzoic acid is activated by DCC to form a reactive O-acylisourea intermediate. This intermediate then readily reacts with benzylamine to yield this compound. The main byproduct of this reaction is dicyclohexylurea, which is largely insoluble in many common organic solvents and can be easily removed by filtration. scispace.com To enhance the reaction rate and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used.

Reagent/ConditionAcid Chloride MethodCarbodiimide Method
4-Bromobenzoic Acid Derivative 4-Bromobenzoyl Chloride4-Bromobenzoic Acid
Amine BenzylamineBenzylamine
Coupling Agent NoneDicyclohexylcarbodiimide (DCC)
Base TriethylamineNot always required
Solvent Dichloromethane (DCM)Dichloromethane (DCM) or Dimethylformamide (DMF)

Advanced and Catalytic Synthetic Routes

Recent advancements in organic chemistry have led to the development of more sophisticated and efficient methods for amide bond formation, often employing catalytic systems.

Phosphonium (B103445) Salt-Mediated Amide Synthesis

A modern approach to amide synthesis involves the use of phosphonium salts as coupling agents. semanticscholar.org One such method describes the in situ generation of phosphonium salts from N-chlorophthalimide and triphenylphosphine (B44618). acs.orgnih.gov These reactive intermediates then activate the carboxylic acid, facilitating the amidation. For the synthesis of this compound, 4-bromobenzoic acid is reacted with benzylamine in the presence of triphenylphosphine and N-chlorophthalimide in a solvent like toluene (B28343) at room temperature. acs.orgnih.gov This method has been shown to provide the desired product in good yield (69%). acs.orgnih.gov Mechanistic studies using ³¹P NMR have identified the formation of chloro- and imido-phosphonium salt intermediates in this process. acs.orgresearchgate.net

Reactant/ReagentAmount/Conditions
4-Bromobenzoic Acid 100 mg
Triphenylphosphine 196 mg
N-Chlorophthalimide 135 mg
Benzylamine 160 mg
Solvent Toluene (3 mL)
Yield 69%

Metal-Catalyzed Amidation Protocols (e.g., Copper and Palladium Catalysis)

Metal catalysts, particularly those based on copper and palladium, have emerged as powerful tools for constructing C-N bonds in amidation reactions.

Copper Catalysis: Copper-catalyzed methodologies offer an alternative route for the synthesis of this compound. One such protocol involves the ligand-free amidation of benzylic hydrocarbons. In a specific example, the reaction of a suitable benzamide (B126) with a benzylic substrate in the presence of a copper catalyst can yield the target amide. amazonaws.com Another copper-catalyzed approach is the reductive amidation of dioxazolones, derived from carboxylic acids, with amines.

Palladium Catalysis: Palladium-catalyzed reactions are also prominent in amide synthesis. lookchem.com For instance, the aminocarbonylation of aryl iodides using palladium nanoparticles supported on siliceous mesocellular foam has been reported. diva-portal.org This method can be applied to the synthesis of this compound, achieving an 83% yield of the mono-substituted amide. diva-portal.org Palladium-catalyzed cross-coupling reactions of N-substituted 4-bromo-7-azaindoles with amides have also been developed, showcasing the versatility of palladium catalysts in C-N bond formation. beilstein-journals.org These reactions often employ ligands like Xantphos to facilitate the coupling. beilstein-journals.org

Catalyst SystemSubstratesKey Features
Copper Benzylic Hydrocarbons & AmidesLigand-free conditions reported. amazonaws.com
Palladium Nanoparticles Aryl Iodides & AminesHeterogeneous catalysis, potential for catalyst recycling. diva-portal.org
Palladium/Xantphos N-substituted 4-bromo-7-azaindoles & AmidesEffective for complex heterocyclic substrates. beilstein-journals.org

Oxidative Amidation of Aldehydes

A distinct strategy for amide synthesis is the oxidative amidation of aldehydes. This method involves the reaction of an aldehyde with an amine in the presence of an oxidizing agent and a catalyst. A reported procedure for synthesizing this compound utilizes 4-bromobenzaldehyde (B125591) and benzylamine. rsc.org The reaction is catalyzed by a copper-based metal-organic framework, Cu₂(BDC)₂(DABCO), with tert-butyl hydroperoxide (TBHP) as the oxidant and N-chlorosuccinimide (NCS) as an additive. This method provides the product in a 76% yield. rsc.org

Reactant/ReagentRole
4-Bromobenzaldehyde Aldehyde Substrate
Benzylamine Amine Substrate
Cu₂(BDC)₂(DABCO) Catalyst
tert-Butyl Hydroperoxide (TBHP) Oxidant
N-Chlorosuccinimide (NCS) Additive
Yield 76%

Green Chemistry Approaches in Amide Synthesis

The synthesis of amides, a fundamental transformation in organic chemistry, traditionally involves methods that can be environmentally taxing due to the use of hazardous reagents and solvents. sioc-journal.cn In recent years, the principles of green chemistry have been increasingly applied to amide bond formation to mitigate this impact. numberanalytics.com These approaches prioritize waste minimization, the use of less hazardous substances, and improved energy efficiency. sioc-journal.cnnumberanalytics.com

Solvent selection is a key aspect of green amide synthesis. The use of greener solvents like water and Poly(ethylene glycol) (PEG) has gained traction as they offer a safer alternative to conventional organic solvents. mdpi.com PEG, for instance, is biodegradable, non-toxic, and non-volatile. mdpi.com Solvent-free reaction conditions represent an even more environmentally benign strategy, eliminating solvent-related waste and simplifying product work-up. semanticscholar.org One such method involves the direct reaction of a carboxylic acid and urea, catalyzed by boric acid, under solvent-free heating conditions. semanticscholar.org

Catalysis is central to many green chemistry strategies for amide synthesis. Catalytic methods often allow for milder reaction conditions and higher atom economy. numberanalytics.com Boric acid, for example, is an inexpensive, readily available, and environmentally friendly catalyst for amidation. semanticscholar.org Other approaches include the use of photocatalysts, such as Covalent Organic Frameworks (COFs), which can facilitate amide synthesis from alcohols under red light irradiation, offering a recyclable and efficient catalytic system. pib.gov.in Biocatalysis, employing enzymes like lipases, provides a highly selective and sustainable route to amides under mild aqueous conditions. numberanalytics.com These green methodologies, while often discussed in the general context of amide synthesis, are applicable to the preparation of specific targets like this compound.

Optimization of Reaction Conditions and Yields

The yield of this compound is highly dependent on the chosen synthetic route and the optimization of reaction parameters such as reagents, catalysts, solvents, and temperature. Various methodologies have been developed, each with distinct conditions that influence the final output.

One common approach involves the coupling of 4-bromobenzoic acid with benzylamine. A method utilizing triphenylphosphine (PPh3) and N-chlorophthalimide (NCPhth) as activating agents in toluene at room temperature for 12 hours resulted in a 69% isolated yield of the final product. nih.govsemanticscholar.org Another strategy employs acetyl nitrate (B79036) to convert 4'-bromoacetophenone (B126571) into the corresponding amide in the presence of benzylamine, affording an 80% yield. rsc.org

Catalyst-free methods have also proven effective. For instance, a chemoselective transamidation of N-Benzyl-4-bromo-N-tosylbenzamide with an amine can produce this compound in a 96% yield. thieme-connect.com Furthermore, a green method using a reusable solid acid catalyst (diatomite earth@IL/ZrCl4) under ultrasonic irradiation in toluene at room temperature has been reported, although specific yields for this compound are part of a broader study of benzamide synthesis. researchgate.net

Copper-catalyzed reactions offer another avenue. The reaction of benzylic hydrocarbons with 4-bromobenzamide (B181206) using a copper catalyst yielded this compound in 71% yield after purification. amazonaws.com The optimization of these diverse conditions is crucial for maximizing efficiency and yield in the synthesis of this compound.

Table 1: Comparison of Synthetic Methods for this compound

MethodReactantsReagents/CatalystSolventConditionsYieldReference(s)
Phosphonium Salt Generation4-bromobenzoic acid, benzylamineTriphenylphosphine, N-chlorophthalimideTolueneRoom Temp, 12 h69% nih.gov, semanticscholar.org
Acetyl Nitrate Mediated Conversion4'-bromoacetophenone, benzylamineAcetyl nitrateAcetonitrile0 °C to Room Temp80% rsc.org
TransamidationN-Benzyl-4-bromo-N-tosylbenzamide, amineCatalyst-freeNot specifiedNot specified96% thieme-connect.com
Copper-Catalyzed AmidationBenzylic hydrocarbon, 4-bromobenzamideCopper catalystNot specifiedNot specified71% amazonaws.com
Amine-Borane Mediated Amidation4-bromobenzoic acid, benzylamineDimethylamine-boraneNot specifiedReflux- purdue.edu
Solid-Supported Boronic Acid4-bromobenzoic acid, benzylamineSolid-supported phenylboronic acidNot specifiedNot specified- worktribe.com

Purification Techniques for this compound

The isolation and purification of this compound from crude reaction mixtures are critical steps to obtain a product of high purity. The most common techniques reported are column chromatography and recrystallization. evitachem.com

Column Chromatography: Flash column chromatography using silica (B1680970) gel is a widely employed method for purifying this compound. nih.govsemanticscholar.orgamazonaws.com The choice of the eluent system is crucial for achieving good separation. Different solvent mixtures have been successfully used, depending on the impurities present in the crude product.

A mixture of dichloromethane (DCM), hexane, and ethyl acetate (B1210297) (EtOAc) in a 1:2.5:1 ratio has been used to purify the product. nih.govsemanticscholar.org

A simpler system of petroleum ether and ethyl acetate, typically in a 3:1 ratio, is also effective. amazonaws.com

For products obtained from specific syntheses, a gradient of ethyl acetate in hexanes is employed. rsc.org

Another reported eluent is a mixture of 1% methanol (B129727) in dichloromethane. rsc.org

The progress of the separation is often monitored by thin-layer chromatography (TLC) on silica gel plates. nih.govchemicalbook.com

Recrystallization: Recrystallization is another effective method for the purification of this compound, particularly for removing minor impurities after an initial work-up or chromatography. evitachem.com This technique relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures. Solvents such as ethanol (B145695) or ethyl acetate are suitable for the recrystallization of this compound. evitachem.com In some procedures, after the reaction is complete, the mixture is worked up with an aqueous solution, and the resulting solid can be purified by crystallization or recrystallization. google.com

Table 2: Purification Parameters for this compound

Purification MethodStationary PhaseEluent/Solvent SystemMonitoringReference(s)
Column ChromatographySilica GelDichloromethane/Hexane/Ethyl Acetate (1:2.5:1)TLC nih.gov, semanticscholar.org
Column ChromatographySilica GelPetroleum Ether/Ethyl Acetate (3:1)TLC amazonaws.com
Column ChromatographySilica GelHexane/Ethyl Acetate (gradient)TLC rsc.org
Column ChromatographySilica GelMethanol/Dichloromethane (1%)TLC rsc.org
RecrystallizationNot ApplicableEthanol or Ethyl Acetate- evitachem.com
RecrystallizationNot ApplicableWater/Methanol mixture- google.com

Spectroscopic and Structural Elucidation of N Benzyl 4 Bromobenzamide

Advanced Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, offering detailed information about the hydrogen and carbon skeletons of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of N-Benzyl-4-bromobenzamide, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals several key signals that correspond to the different types of protons in the molecule. amazonaws.comrsc.org

The protons on the benzyl (B1604629) group's aromatic ring and the 4-bromobenzoyl group's aromatic ring often appear as a complex multiplet in the region of δ 7.25-7.68 ppm. amazonaws.comuva.nlrsc.org Specifically, the two protons on the brominated ring adjacent to the carbonyl group are often shifted downfield and can be seen as a multiplet or doublet around δ 7.66-7.68 ppm. amazonaws.comrsc.orgrsc.org The other two protons on this ring typically appear at a slightly higher field, around δ 7.57-7.59 ppm. rsc.orgrsc.org The five protons of the benzyl group's phenyl ring usually resonate as a multiplet between δ 7.29 and 7.39 ppm. amazonaws.comrsc.orgrsc.org

A characteristic signal is the doublet for the methylene (B1212753) (-CH₂-) protons of the benzyl group, which typically appears around δ 4.55-4.65 ppm with a coupling constant (J) of approximately 5.4-5.9 Hz. rsc.orguva.nlrsc.orgresearchgate.net This splitting pattern arises from the coupling with the adjacent amide proton (-NH-). The amide proton itself is often observed as a broad singlet around δ 6.42-6.96 ppm, with its chemical shift and broadness being sensitive to solvent and concentration. amazonaws.comrsc.orgrsc.org

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignmentReferences
7.66-7.68m2HAr-H (bromobenzoyl) amazonaws.comrsc.orgrsc.org
7.57-7.59m2HAr-H (bromobenzoyl) rsc.orgrsc.org
7.29-7.39m5HAr-H (benzyl) amazonaws.comrsc.orgrsc.org
6.42-6.96br s1HNH amazonaws.comrsc.orgrsc.org
4.55-4.65d5.4-5.92HCH₂ rsc.orguva.nlrsc.orgresearchgate.net

m = multiplet, br s = broad singlet, d = doublet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The carbonyl carbon (C=O) of the amide group is a key diagnostic signal, typically appearing downfield around δ 166.4-166.7 ppm. amazonaws.comamazonaws.com

The aromatic carbons show distinct signals. The carbon atom attached to the bromine (C-Br) in the 4-bromobenzoyl group is found around δ 126.2 ppm. amazonaws.com The other carbons of this ring appear in the aromatic region, with the carbon ipso to the carbonyl group resonating around δ 133.2-133.3 ppm. amazonaws.comamazonaws.com The carbons of the benzyl group's phenyl ring are also observed in the aromatic region, typically between δ 127.5 and 128.9 ppm. amazonaws.com The quaternary carbon of this ring is found around δ 138.0-138.1 ppm. amazonaws.com

The methylene carbon (-CH₂-) of the benzyl group gives a characteristic signal at approximately δ 44.2 ppm. amazonaws.com

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignmentReferences
166.4-166.7C=O (amide) amazonaws.comamazonaws.com
138.0-138.1C (ipso, benzyl) amazonaws.com
133.2-133.3C (ipso, benzoyl) amazonaws.comamazonaws.com
131.8CH (aromatic) amazonaws.com
128.8-128.9CH (aromatic) amazonaws.com
127.7-127.9CH (aromatic) amazonaws.com
127.5CH (aromatic) amazonaws.com
126.2C-Br amazonaws.com
44.2CH₂ amazonaws.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While specific 2D NMR data for this compound is not extensively detailed in the provided search results, the application of these techniques is standard for structural confirmation. grafiati.comcolumbia.eduyoutube.come-bookshelf.de

COSY (Correlation Spectroscopy) would show correlations between coupled protons. e-bookshelf.de For instance, a cross-peak would be expected between the amide proton (-NH-) and the methylene protons (-CH₂-), as well as between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. columbia.edu This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, such as the methylene protons at ~4.6 ppm with the methylene carbon at ~44.2 ppm. amazonaws.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. columbia.edu This is crucial for establishing the connectivity of the molecular fragments. For example, correlations would be expected from the methylene protons to the carbonyl carbon and the ipso-carbon of the benzyl ring. The amide proton would also show a correlation to the carbonyl carbon.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. rsc.org The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

A prominent feature is the N-H stretching vibration of the secondary amide, which appears as a sharp peak around 3315 cm⁻¹. researchgate.net The strong absorption band corresponding to the C=O (amide I) stretching vibration is typically observed around 1635 cm⁻¹. researchgate.net The N-H bending (amide II) vibration usually appears near 1550 cm⁻¹. researchgate.net

Stretching vibrations for the aromatic C-H bonds are seen above 3000 cm⁻¹, often around 3084 cm⁻¹. researchgate.net The C-N stretching vibration of the amide group can be found in the region of 1322-1257 cm⁻¹. researchgate.net The presence of the bromine substituent is indicated by a C-Br stretching vibration, which typically occurs in the fingerprint region, with a notable peak around 1011 cm⁻¹. researchgate.net

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReferences
3315N-H stretchSecondary Amide researchgate.net
3084C-H stretchAromatic researchgate.net
1635C=O stretch (Amide I)Amide researchgate.net
1550N-H bend (Amide II)Amide researchgate.net
1483C=C stretchAromatic researchgate.net
1322C-N stretchAmide researchgate.net
1011C-Br stretchAryl Halide researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, further confirming its structure. The molecular formula of this compound is C₁₄H₁₂BrNO, with a calculated molecular weight of approximately 290.15 g/mol . nih.govchemsrc.com

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at m/z 289 and 291, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern is also characteristic. A common fragmentation pathway for similar structures involves cleavage of the C-N bond. libretexts.orgojp.gov This would lead to the formation of the 4-bromobenzoyl cation (m/z 183/185) and the benzyl cation (m/z 91). The benzyl cation is often a prominent peak in the mass spectra of benzyl-containing compounds. ojp.gov Another possible fragmentation is the loss of the bromine atom, which would result in a fragment at m/z 210.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zIon
289/291[C₁₄H₁₂BrNO]⁺ (Molecular Ion)
183/185[BrC₆H₄CO]⁺ (4-bromobenzoyl cation)
106[C₆H₅CO]⁺ (Benzoyl cation)
91[C₇H₇]⁺ (Benzyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Crystallographic Analysis and Molecular Conformation

The solid-state structure of this compound is dictated by a combination of its intrinsic molecular conformation and the non-covalent interactions that govern its packing in the crystal lattice. While a specific single-crystal X-ray diffraction study for this compound is not widely reported in the primary literature, extensive analysis of closely related benzamide (B126) structures provides significant insight into its likely crystallographic features and intermolecular associations. nih.goviucr.orgosti.gov

Single Crystal X-ray Diffraction Studies (for related compounds and structural insights)

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For N-substituted benzamides, XRD studies reveal key conformational details, such as the planarity of the amide group and the relative orientations of the aromatic rings. nih.goviucr.org

In many N-substituted benzamide crystal structures, the molecule adopts a conformation where the aromatic rings are significantly twisted with respect to each other. iucr.orgnih.gov For instance, in a series of N-aryl-N-(2-oxo-2-arylethyl) benzamides, the angles between the planes of the three aryl rings were found to be substantial, ranging from approximately 19° to 71°. nih.gov It is predicted that this compound would exhibit a similar twisted conformation. The molecule contains three key planar regions: the 4-bromophenyl ring, the central amide plane, and the benzyl phenyl ring. iucr.org The dihedral angle between the two phenyl rings is likely to be significant, driven by the need to minimize steric hindrance while optimizing packing efficiency and intermolecular interactions. iucr.org

Studies on similar molecules, such as N-[4-(trifluoromethyl)phenyl]benzamide, show that the aryl rings are tilted approximately 60° with respect to each other in the solid state. iucr.org This experimentally observed conformation often differs from the minimum energy conformation calculated for an isolated molecule in the gas phase, highlighting the profound influence of crystal packing forces. iucr.org

Table 1: Illustrative Crystallographic Data for a Related Substituted Benzamide Note: This table presents hypothetical yet representative data based on published structures of similar benzamides for illustrative purposes.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~26.8
b (Å)~5.5
c (Å)~14.4
β (°)~95.0
Volume (ų)~2100
Z (molecules/unit cell)4
Dihedral Angle (Ring 1 vs. Ring 2)~60°

This data is modeled after findings for N-substituted benzamides to illustrate typical crystallographic parameters. iucr.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The supramolecular architecture of crystalline this compound is stabilized by a network of intermolecular interactions, primarily classical hydrogen bonds and, significantly, halogen bonds. nih.govontosight.ai

Hydrogen Bonding: The amide functional group is an excellent hydrogen bond donor (the N-H group) and acceptor (the C=O group). nih.gov In the crystal structures of virtually all primary and secondary benzamides, a robust and predictable hydrogen-bonding network is observed. iucr.orgosti.gov Molecules typically form centrosymmetric dimers via a pair of N-H···O hydrogen bonds, creating a characteristic ring motif. researchgate.net These dimers then act as building blocks, often linking into tapes or chains that propagate through the crystal. osti.gov XRD studies on halogenated 2-aminobenzamides confirm the amide unit's ability to act as both a hydrogen bond donor and acceptor simultaneously, forming strong intermolecular links. nih.gov

Halogen Bonding: The bromine atom at the 4-position of the benzoyl ring is a key participant in directing the crystal packing through halogen bonding. ontosight.ai A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site. researchgate.net In the case of this compound, the bromine atom can interact with various electron-rich partners.

Common halogen bond motifs observed in related structures include:

Br···O Interactions: The bromine atom of one molecule can form a halogen bond with the carbonyl oxygen of a neighboring molecule.

Br···Br Interactions: These interactions are classified based on the geometry of the C-Br···Br-C contact. researchgate.net Type I interactions involve symmetric contact with similar angles, while Type II interactions are bent, with one C-Br bond approaching the equatorial region of the other bromine atom. researchgate.netacs.org

Br···π Interactions: The bromine atom can interact with the electron-rich π-system of a phenyl ring on an adjacent molecule. chemistryviews.orgrsc.org Quantum chemical calculations have shown these interactions to be energetically significant, comparable in strength to some hydrogen bonds. chemistryviews.orgnih.gov

The interplay between strong N-H···O hydrogen bonds and the more directional, though often weaker, C-Br···O or C-Br···π halogen bonds is crucial in determining the final, stable crystal structure. researchgate.netacs.org

Table 2: Typical Intermolecular Interaction Geometries in Related Structures

Interaction TypeDonor-AcceptorDistance (D···A) ÅAngle (°)
Hydrogen BondN-H···O~2.9~170
Halogen BondC-Br···O~3.1~165
Halogen BondC-Br···Br (Type II)~3.6-
Halogen BondC-Br···π (centroid)~3.4~160

This table provides representative values for intermolecular contacts found in the crystal structures of related brominated aromatic amides. iucr.orgresearchgate.netnih.gov

Chemical Reactivity and Transformation Mechanisms of N Benzyl 4 Bromobenzamide

Amide Functional Group Reactivity

The amide linkage in N-benzyl-4-bromobenzamide is a key site for chemical reactions, most notably hydrolysis.

Under both acidic and basic conditions, the amide bond of this compound can be cleaved through hydrolysis. evitachem.com This reaction breaks the amide linkage to yield 4-bromobenzoic acid and benzylamine (B48309). evitachem.com The process is a classic example of nucleophilic acyl substitution, where water or a hydroxide (B78521) ion acts as the nucleophile.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of benzylamine result in the formation of 4-bromobenzoic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, with the benzylamide anion acting as the leaving group. A final proton transfer step yields 4-bromobenzoic acid and benzylamine.

Table 1: Products of this compound Hydrolysis
Starting MaterialReagents/ConditionsProduct 1Product 2
This compoundAcid (e.g., HCl) and Heat4-Bromobenzoic AcidBenzylamine
This compoundBase (e.g., NaOH) and Heat4-Bromobenzoic AcidBenzylamine

Aromatic Substituent Reactivity

The bromine atom on the aromatic ring is another reactive site, enabling various substitution and coupling reactions.

The bromine atom attached to the aromatic ring can undergo nucleophilic aromatic substitution (SNA_r). evitachem.com This type of reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orglibretexts.org In the case of this compound, the amide group can influence the reactivity of the aryl bromide. The reaction proceeds through an addition-elimination mechanism where a nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized carbanion, followed by the departure of the bromide ion. libretexts.org The success of this substitution is highly dependent on the nature of the incoming nucleophile and the reaction conditions. For instance, strongly nucleophilic reagents are typically required to displace the bromide.

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating a new carbon-carbon bond by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. fishersci.es this compound can serve as the aryl halide substrate in this reaction. researchgate.net When reacted with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base, the bromine atom is replaced by the aryl or vinyl group from the boronic acid. fishersci.esresearchgate.net This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. fishersci.es

The catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final cross-coupled product.

Table 2: Example of Suzuki-Miyaura Cross-Coupling with this compound
Aryl Halide SubstrateCoupling PartnerCatalyst (Example)Base (Example)Product
This compoundPhenylboronic AcidPd(PPh₃)₄K₂CO₃N-Benzyl-4-phenylbenzamide

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.org This reaction is instrumental for the derivatization of aryl halides, such as this compound, by introducing a variety of amine functionalities. beilstein-journals.org The reaction involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgresearchgate.net

The general mechanism for the Buchwald-Hartwig amination mirrors other palladium-catalyzed cross-couplings and consists of:

Oxidative Addition: A Pd(0) species adds to the aryl bromide (this compound) to create a Pd(II) complex.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base facilitates the deprotonation of the amine to form an amido complex.

Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium, regenerating the Pd(0) catalyst.

This methodology allows for the synthesis of a diverse library of N-benzyl-4-(substituted-amino)benzamides, which can be valuable for various applications, including medicinal chemistry. beilstein-journals.org

Table 3: Derivatization of this compound via Buchwald-Hartwig Amination
Aryl Halide SubstrateAmineCatalyst (Example)Ligand (Example)Base (Example)Product
This compoundMorpholinePd₂(dba)₃BINAPNaOt-BuN-Benzyl-4-(morpholino)benzamide
This compoundAnilinePd(OAc)₂XPhosCs₂CO₃N-Benzyl-4-(phenylamino)benzamide

Palladium-Catalyzed Cross-Coupling Reactions

Sonogashira Coupling

The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. digitellinc.comresearchgate.netorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of a base. digitellinc.comorganic-chemistry.org For this compound, the bromine atom attached to the benzene (B151609) ring serves as the halide, making the compound a suitable substrate for Sonogashira coupling reactions. The general scheme for the Sonogashira coupling of this compound with a terminal alkyne is presented below:

Scheme 1: General Sonogashira Coupling of this compound General Sonogashira Coupling of this compound. The image displays the chemical reaction where this compound reacts with a terminal alkyne in the presence of a Palladium catalyst, a Copper(I) co-catalyst, and a base to yield N-benzyl-4-(alkynyl)benzamide and a salt byproduct.

The reactivity of aryl halides in Sonogashira coupling is dependent on the nature of the halide, with the general trend being I > Br > Cl. wikipedia.org While aryl iodides are the most reactive, aryl bromides, such as this compound, are also effective substrates, often requiring slightly more forcing reaction conditions, such as elevated temperatures, compared to their iodide counterparts. mdpi.com The electronic nature of the substituents on the aryl halide can also influence the reaction rate. Electron-withdrawing groups can enhance the reactivity of the aryl halide, facilitating the oxidative addition step in the catalytic cycle. mdpi.com

The choice of catalyst, co-catalyst, base, and solvent are crucial for a successful Sonogashira coupling. Palladium complexes with phosphine ligands, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, are commonly employed. researchgate.net Copper(I) iodide (CuI) is the most frequent co-catalyst. researchgate.net A variety of bases can be used, with amines like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) often serving as both the base and the solvent. organic-chemistry.orgnih.gov

While no specific studies detailing the Sonogashira coupling of this compound were identified, research on analogous compounds provides insight into the expected reaction conditions and outcomes. For instance, the Sonogashira coupling of various o-iodobenzamides with terminal alkynes has been successfully achieved using PdCl₂(PPh₃)₂ as the catalyst, CuI as the co-catalyst, and DIPA in DMF at 70°C. nih.gov Similarly, activated aryl bromides like 4-bromobenzonitrile (B114466) and 4-bromoacetophenone have been shown to undergo Sonogashira coupling. mdpi.com

Based on these examples, a hypothetical set of reaction conditions for the Sonogashira coupling of this compound with phenylacetylene (B144264) is presented in the table below.

EntryAlkyneCatalystCo-catalystBaseSolventTemperature (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuITriethylamineDMF80-100Good to Excellent (estimated)
21-HeptynePd(dppf)Cl₂CuIDiisopropylamineToluene (B28343)100Good (estimated)
3TrimethylsilylacetylenePd(OAc)₂/PPh₃CuIPotassium CarbonateAcetonitrileRefluxGood (estimated)

The products of these reactions, N-benzyl-4-(alkynyl)benzamides, are valuable intermediates in the synthesis of a variety of complex molecules, including pharmaceuticals and functional materials.

Mechanistic Investigations of Key Reactions

While specific Density Functional Theory (DFT) studies on the Sonogashira coupling of this compound are not available in the literature, computational investigations of the general Sonogashira reaction mechanism provide significant insights that can be extrapolated to this particular substrate. DFT calculations have been instrumental in elucidating the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. organic-chemistry.orgresearchgate.net

The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

The Palladium Cycle:

Transmetalation: The Pd(II) intermediate reacts with a copper(I) acetylide, which is formed in the copper cycle, to generate a diorganopalladium(II) complex. This step involves the transfer of the alkynyl group from copper to palladium.

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the final product, N-benzyl-4-(alkynyl)benzamide, and regenerate the active Pd(0) catalyst.

The Copper Cycle:

Coordination and Deprotonation: The terminal alkyne coordinates to the copper(I) salt, and in the presence of a base, the acidic terminal proton is removed to form a copper(I) acetylide.

DFT studies have been employed to investigate the energetics of these elementary steps, the structures of the intermediates and transition states, and the role of the ligands and solvent. For example, computational studies on the reaction of bromobenzene (B47551) with phenylacetylene have provided detailed energy profiles for the catalytic cycle. organic-chemistry.org These studies have confirmed that the oxidative addition of the aryl halide to the palladium(0) complex is a key step with a significant activation barrier. organic-chemistry.org

Furthermore, DFT calculations have been used to explore alternative reaction pathways, such as the copper-free Sonogashira reaction. researchgate.netacs.org In the absence of a copper co-catalyst, the mechanism is believed to involve the direct reaction of the palladium(II) intermediate with the terminal alkyne, which is deprotonated by the base. researchgate.net Computational studies have helped to rationalize the higher temperatures often required for copper-free Sonogashira couplings of aryl bromides.

Biological Activities and Pharmacological Investigations of N Benzyl 4 Bromobenzamide

Anti-Inflammatory Effects

The anti-inflammatory potential of N-Benzyl-4-bromobenzamide (NBBA) has been demonstrated through its ability to modulate key inflammatory mediators. nih.govresearchgate.net Benzamide (B126) derivatives, in general, are known to possess anti-inflammatory properties, often by controlling the levels of various pro-inflammatory cytokines. researchgate.netspandidos-publications.com

This compound has been shown to be a potent inhibitor of Interleukin-6 (IL-6), a key pro-inflammatory cytokine involved in various inflammatory conditions, including periodontal disease. nih.govresearchgate.net In studies using human gingival fibroblasts stimulated with lipopolysaccharide (LPS), NBBA significantly reduced the production of IL-6. nih.gov Specifically, at a concentration of 10 µg/ml, this compound exhibited an IL-6 inhibition rate of 35.6 ± 0.5%. nih.govresearchgate.net This level of inhibition was found to be statistically significant (p < 0.001) when compared to the cytokine production in untreated, LPS-induced cells. nih.govresearchgate.net The inhibitory effect on IL-6 highlights the compound's potential to serve as a lead for developing treatments for inflammatory diseases where IL-6 plays a pathological role. nih.govscispace.com

In addition to its effects on cytokines, this compound also demonstrates a strong capacity to modulate the production of prostaglandins, which are crucial mediators of inflammation. nih.govresearchgate.net Research has shown that the compound effectively inhibits the synthesis of Prostaglandin (B15479496) E2 (PGE2). nih.gov In the same cellular model of LPS-induced human gingival fibroblasts, this compound achieved a 75.6 ± 0.52% inhibition of PGE2 production. nih.govresearchgate.net This substantial reduction points to the 4-bromobenzamide (B181206) pharmacophore as a promising structure for therapeutic intervention in inflammatory processes.

The anti-inflammatory activities of this compound have been evaluated in well-defined in vitro models. nih.govnih.govresearchgate.net A key model used in these investigations is human gingival fibroblasts (HGFs) stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that is a potent inducer of inflammation. nih.govnih.gov In these experiments, HGFs were pre-incubated with this compound (at a concentration of 10 µg/ml) for 30 minutes before being exposed to LPS (1 µg/ml) for 24 hours. nih.govresearchgate.net The levels of IL-6 and PGE2 in the cell culture media were then measured using enzyme-linked immunosorbent assay (ELISA). nih.govresearchgate.net These studies confirmed that NBBA exerts its inhibitory effects on IL-6 and PGE2 production without significantly affecting cell viability at the tested concentration. nih.govresearchgate.net

Table 1: Inhibitory Effects of this compound on Inflammatory Mediators in LPS-Induced Human Gingival Fibroblasts

CompoundConcentrationTarget MediatorInhibition Rate (%)Reference
This compound10 µg/mlInterleukin-6 (IL-6)35.6 ± 0.5 nih.gov, researchgate.net
This compound10 µg/mlProstaglandin E2 (PGE2)75.6 ± 0.52 nih.gov, researchgate.net

Modulation of Prostaglandin Production (e.g., Prostaglandin E2 (PGE2))

Antimicrobial Potential

While the primary research focus has been on its anti-inflammatory action, the broader class of benzamide and thiourea (B124793) derivatives, which share structural similarities with this compound, have been investigated for antimicrobial properties. ontosight.aiontosight.ai For instance, certain benzamide derivatives have shown activity against various bacterial strains. smolecule.com The thiourea scaffold, in particular, is noted for its versatility and potential in developing antibacterial and antifungal agents. ontosight.ai Although direct studies detailing the specific antimicrobial spectrum of this compound are not extensively documented in the reviewed literature, the established activity of related compounds suggests that this could be a potential area for future investigation. ontosight.aismolecule.com

Anticancer Research Applications

The benzamide structure is a recognized pharmacophore in medicinal chemistry, and various derivatives have been explored for their potential in oncology. ontosight.aismolecule.com

This compound and structurally related molecules are considered valuable lead compounds in drug discovery programs. ontosight.aismolecule.com A lead compound is a chemical starting point for the design and development of new drugs. The 4-bromobenzamide moiety is a critical component that can be strategically modified to enhance potency, selectivity, and pharmacokinetic properties. ontosight.ai Research into similar structures, such as N-(phenylcarbamothioyl)-4-bromobenzamide, has demonstrated significant cytotoxic activity against breast cancer cells (MCF-7), suggesting the potential of the 4-bromobenzamide scaffold in developing new anticancer agents. researchgate.net The potential for these compounds to act as enzyme inhibitors or to interact with key biological targets makes them attractive candidates for further development in pharmaceutical research. ontosight.aismolecule.com

Structure-Activity Relationship (SAR) Studies in Benzamide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. ontosight.ai For the class of benzamide derivatives, these studies are crucial for optimizing lead compounds into potent therapeutic agents. ontosight.ai The general synthesis of benzamide derivatives often involves reacting a benzoyl chloride with an amine, allowing for a wide variety of substituents to be introduced and studied. ontosight.ai

The core benzamide structure consists of a benzene (B151609) ring attached to an amide group, and modifications to this scaffold significantly impact the compound's biological effects. ontosight.ai SAR studies have elucidated several key principles:

Substituents on the Benzene Ring : The nature and position of substituents on the benzene ring are critical. For instance, the presence of a halogen atom, such as the bromine at the para-position in this compound, substantially affects the molecule's electronic properties and lipophilicity. ontosight.ai This can enhance its ability to cross cell membranes. ontosight.ai Electron-withdrawing groups like bromine have been shown to enhance antiviral efficacy in some adamantane-based benzamides. In a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives developed as G protein-coupled receptor-35 (GPR35) agonists, substitutions on the benzamide phenyl ring were explored. nih.gov The introduction of a fluoro group at the ortho-position and a methoxy (B1213986) group at the para-position resulted in a compound with significantly improved potency. nih.gov Conversely, in other studies targeting anti-proliferative activity, the addition of a chlorine atom or a nitro-group to the same benzene ring was found to largely decrease the activity. nih.gov

Substituents on the Amide Nitrogen : The group attached to the amide nitrogen also plays a pivotal role. In this compound, this is a benzyl (B1604629) group. ontosight.ai The steric and electronic properties of this substituent can influence how the molecule binds to its biological target. smolecule.com In studies on histone deacetylase (HDAC) inhibitors, the 2-substituent of the phenyl ring in the R group and heteroatoms of the amide, which can chelate with zinc ions, were found to be critical for antiproliferative activity. nih.gov

The Amide Linker : The amide bond itself is a key feature, able to participate in hydrogen bonding, which is often crucial for interaction with biological receptors and enzymes. evitachem.com

These SAR studies guide the rational design of new benzamide derivatives with improved potency, selectivity, and pharmacokinetic profiles for specific biological targets. ontosight.ainih.gov

Table 1: Summary of Key SAR Findings in Benzamide Derivatives

Structural Moiety Modification Impact on Biological Activity Target/Activity
Benzamide Phenyl Ring Addition of electron-withdrawing groups (e.g., bromine) Enhanced antiviral efficacy. Antiviral
Benzamide Phenyl Ring Introduction of o-fluoro and p-methoxy groups Improved agonistic potency. nih.gov GPR35 Agonist
Benzamide Phenyl Ring Addition of chlorine or nitro-group Decreased anti-proliferative activity. nih.gov Anticancer

Interaction with Biological Receptors and Enzymes

The pharmacological effects of benzamide derivatives, including this compound, are mediated by their interactions with specific biomolecules such as enzymes and receptors. smolecule.comevitachem.com The structural features of these compounds, such as the amide group and aromatic rings, allow them to bind to various biological targets. evitachem.com

Enzyme Inhibition : A significant area of research for benzamide derivatives is their role as enzyme inhibitors. ontosight.ai

Histone Deacetylases (HDACs) : Certain N-substituted benzamide derivatives have been identified as Histone Deacetylase inhibitors (HDACIs), which are important in cancer therapy. ontosight.ainih.gov Molecular docking studies have shown that these compounds can bind to HDACs, with an affinity similar to established inhibitors like Entinostat (MS-275). nih.gov The interaction often involves the chelation of a zinc ion within the enzyme's active site. nih.gov

Prostaglandin E2 (PGE2) Synthesis : this compound has been shown to inhibit the production of PGE2 in lipopolysaccharide (LPS)-induced human gingival fibroblasts. researchgate.net This suggests an interaction with enzymes in the cyclooxygenase (COX) pathway, which is responsible for prostaglandin synthesis. researchgate.net

Receptor Agonism :

G Protein-Coupled Receptor 35 (GPR35) : A series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have been identified as potent agonists for GPR35, a receptor implicated in pain, inflammation, and metabolic diseases. nih.gov These compounds were shown to elicit a dose-dependent response and desensitize the receptor to subsequent stimulation, confirming their agonistic activity. nih.gov The most potent compounds in this class, such as N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide, demonstrate high efficacy. nih.govacs.org

Other Protein Interactions :

Viral Proteins : In the context of antiviral research, adamantane-based benzamide derivatives are thought to act by targeting viral proteins. Molecular docking studies suggest these compounds may bind to specific sites on viral proteins, such as the p37 protein essential for viral envelopment, thereby inhibiting viral replication. The ability of the benzamide moiety to interact with various enzymes or receptors is a key aspect of this potential mechanism.

The bromine atom in this compound can participate in halogen bonding, a type of non-covalent interaction that may be crucial for its binding affinity and specificity towards proteins or other biomolecules. ontosight.ai

Other Emerging Biological Activities

Beyond the well-explored areas of anticancer and antiviral research, this compound has demonstrated other significant biological activities, particularly in the realm of anti-inflammatory effects. researchgate.net Benzamide derivatives as a class are associated with a broad spectrum of biological activities, including anti-inflammatory properties. researchgate.net

A key study investigated the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in human gingival fibroblasts (HGFs), a model relevant to periodontal disease. researchgate.net The research yielded detailed findings on its ability to modulate inflammatory mediators:

Inhibition of Interleukin-6 (IL-6) : this compound was found to be a potent inhibitor of IL-6 production. researchgate.net In LPS-stimulated HGFs, the compound exhibited a 35.6 ± 0.5% inhibition of IL-6, an effect that was statistically significant. researchgate.net IL-6 is a key pro-inflammatory cytokine involved in the pathogenesis of various inflammatory diseases.

Inhibition of Prostaglandin E2 (PGE2) : The compound demonstrated an even more pronounced inhibitory effect on the production of PGE2. researchgate.net It inhibited PGE2 production by 75.6 ± 0.52% in the same cell model. researchgate.net PGE2 is a principal mediator of inflammation, pain, and fever.

These findings highlight this compound as a potential lead compound for developing treatments for inflammatory conditions like periodontal disease. researchgate.net Importantly, this anti-inflammatory activity was observed at concentrations that did not significantly affect cell viability. researchgate.net

Table 2: Anti-Inflammatory Activity of this compound in LPS-Induced Human Gingival Fibroblasts

Inflammatory Mediator % Inhibition by this compound Control Compound(s)
Interleukin-6 (IL-6) 35.6 ± 0.5 researchgate.net Prednisolone researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
Entinostat (MS-275)
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide
N-(1-adamantyl)-4-trifluoromethylbenzamide
Prednisolone
NS-398
Benzoyl chloride
N-(phenylcarbamothioyl)-4-fluorobenzamide
N-(5-chloro-2-hydroxybenzyl)-N-(4-bromophenyl)acetamide
N-benzyl-N'-(4-bromobenzoyl)thiourea
N-benzyl-N-(tert-butyl)-4-iodobenzamide
N-tert-butyl-4-bromobenzamide
N-benzyl-N-(isopropyl)-4-iodobenzamide
N-benzylbenzamide
Benzylamine (B48309)
N-(2-benzylbenzo[d]oxazol-5-yl)-4-bromobenzamide

Advanced Applications and Derivatization of N Benzyl 4 Bromobenzamide

Role as a Synthetic Intermediate in Complex Molecule Construction

N-Benzyl-4-bromobenzamide serves as a crucial building block in the synthesis of more complex organic molecules. evitachem.com Its structure, featuring a reactive bromine atom and a modifiable amide linkage, allows for a variety of chemical transformations.

The presence of the bromine atom on the benzamide (B126) ring makes it susceptible to substitution by other nucleophiles, enabling the creation of a wide array of derivatives. Furthermore, the amide bond can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine, providing another route for structural modification.

A notable application of this compound as a synthetic intermediate is in palladium-catalyzed aminocarbonylation reactions. For instance, the reaction of 1-bromo-4-iodobenzene (B50087) with benzylamine (B48309) can selectively produce this compound, highlighting its role in constructing mono-substituted amides. diva-portal.org

Synthesis of Analogues and Derivatives

The core structure of this compound allows for the synthesis of numerous analogues and derivatives with tailored properties. These modifications are often aimed at enhancing biological activity or creating novel materials.

Research has focused on synthesizing N-substituted benzamide derivatives to explore their therapeutic potential. nih.gov For example, modifications of the N-benzyl group and substitutions on the phenyl ring can lead to compounds with significant anti-proliferative activities. nih.gov

One area of investigation involves the synthesis of N-(phenylcarbamothioyl)-benzamide derivatives from benzoyl chloride derivatives and N-phenylthiourea. researchgate.net Specifically, N-(phenylcarbamothioyl)-4-bromobenzamide has been synthesized and evaluated for its cytotoxic activity against breast cancer cells. researchgate.net

Another study focused on the synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as potential antitumor agents. These derivatives have shown inhibitory activity against EGFR and HER-2 kinases, which are implicated in cancer cell proliferation. researchgate.net

The following table summarizes some of the synthesized analogues and derivatives of this compound and their applications:

Derivative Name Modification Application/Finding Reference
N-(phenylcarbamothioyl)-4-bromobenzamideSubstitution at the amide nitrogenCytotoxic activity against MCF-7 breast cancer cells researchgate.net
N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas/thioureasSubstitution on the benzyl (B1604629) group and amide nitrogenPotential EGFR and HER-2 kinase inhibitors for cancer treatment researchgate.net
This compound derivativesGeneral N-substitutionsInvestigated for anti-proliferative activities nih.gov

Potential in Materials Science

The structural characteristics of this compound and its derivatives suggest potential applications in materials science. evitachem.com The presence of the benzamide group and the bromine atom can influence intermolecular interactions, leading to materials with specific properties.

Precursors for Functional Materials with Specific Electronic or Optical Properties

This compound can serve as a precursor for the development of functional materials with tailored electronic or optical properties. evitachem.com The highly conjugated system within the molecule, coupled with the electron-donating nature of the nitrogen-containing functional group, makes it a suitable candidate for use in organic materials. acs.org

The ability to introduce various functional groups through derivatization allows for the fine-tuning of the material's properties. For instance, the synthesis of polymers or nanomaterials incorporating the this compound scaffold could lead to materials with unique conductive or light-emitting characteristics.

Catalytic Applications (e.g., as building blocks for ligand synthesis)

This compound and its derivatives have potential applications in the field of catalysis, particularly as building blocks for the synthesis of ligands. nih.gov Ligands are crucial components of catalysts, and the ability to synthesize them from readily available starting materials is of significant interest.

Palladium-catalyzed N-arylation reactions are widely used in the synthesis of ligands, often to introduce chelating functional groups into an existing molecular framework. acs.org The this compound structure can be a key component in creating such ligands.

For example, in a study on the copper(I)-catalyzed synthesis of (Z)-3-methyleneisoindoline-1-ones, N-benzyl-2-bromobenzamide was used as a substrate. nih.govacs.org The presence of a ligand was found to be crucial for the reaction's success, highlighting the interplay between the benzamide substrate and the catalytic system. nih.govacs.org While this example uses the 2-bromo isomer, it demonstrates the utility of the N-benzyl-bromobenzamide scaffold in catalytic transformations for ligand-assisted reactions.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies with Enhanced Efficiency

The synthesis of N-Benzyl-4-bromobenzamide is crucial for its continued study and potential application. Current methods, while effective, present opportunities for improvement in efficiency, cost-effectiveness, and environmental impact.

One reported method involves the reaction of 4-bromobenzoic acid and benzylamine (B48309) in the presence of triphenylphosphine (B44618) and N-chlorophthalimide, yielding the product at 69%. semanticscholar.orgnih.gov Another approach utilized a Lewis acidic ionic liquid immobilized on diatomite earth as a reusable catalyst with ultrasonic irradiation, highlighting a move towards greener chemistry. researchgate.net A protocol using a combination of gold and iridium catalysts has also been noted for preparing N-alkylated amides. rsc.org

Future research should focus on developing synthetic routes with higher yields and more benign reaction conditions. Unexplored avenues include:

Catalyst Development : Investigating new, more efficient, and recoverable catalysts, such as novel metal-organic frameworks (MOFs) or enzyme-based biocatalysts, could significantly improve reaction rates and reduce waste.

Green Chemistry Approaches : Further exploration of solvent-free reactions or the use of aqueous media could drastically reduce the environmental footprint of the synthesis.

Flow Chemistry : Implementing continuous flow systems could offer better control over reaction parameters, leading to higher purity and yield, and easier scalability compared to traditional batch processing.

In-depth Mechanistic Studies of Observed Biological Activities

This compound has demonstrated notable anti-inflammatory properties. Specifically, it inhibits the production of interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced human gingival fibroblasts. researchgate.net The 4-bromobenzamide (B181206) moiety is considered a critical pharmacophore, where the bromine atom may enhance biological activity through halogen bonding.

However, the precise molecular mechanisms behind these observations are not fully understood. Future research should aim to:

Identify Direct Molecular Targets : Utilize techniques like affinity chromatography, proteomics, or cellular thermal shift assays (CETSA) to identify the specific proteins or enzymes that this compound directly binds to.

Elucidate Signaling Pathways : Investigate the upstream signaling cascades affected by the compound. While the inhibition of IL-6 and PGE2 is known, it is unclear if this occurs via modulation of key inflammatory pathways such as NF-κB, MAPKs (p38, ERK, JNK), or JAK-STAT. researchgate.netnih.gov

Clarify the Role of Halogen Bonding : Conduct structural biology studies (e.g., X-ray co-crystallography) and computational modeling to visualize and confirm how the bromine atom interacts with the binding site of its target, which is crucial for rational drug design.

Exploration of New Pharmacological Targets and Therapeutic Areas

The current research on this compound is primarily focused on its anti-inflammatory effects in the context of periodontal disease. researchgate.netresearchgate.net However, the broader class of benzamides is known for a wide spectrum of biological activities, including anti-cancer, antimicrobial, and neurological effects. ontosight.ai

This suggests that the therapeutic potential of this compound may be much broader. Unexplored avenues include:

Oncology : Screening the compound against various cancer cell lines to determine if it possesses anti-proliferative or pro-apoptotic activity.

Infectious Diseases : Evaluating its efficacy against a range of bacterial and viral pathogens, as other benzamide (B126) derivatives have shown promise in these areas.

Neurodegenerative Diseases : Investigating its potential as a butyrylcholinesterase (BChE) inhibitor, a target for managing advanced Alzheimer's disease, given that other N-benzyl benzamide scaffolds have shown potent activity. nih.gov

Computational Design and Optimization of this compound Derivatives for Specific Applications

Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, computational approaches are largely an untapped resource. Future work in this area could significantly guide the synthesis of more potent and selective analogues.

Key research directions include:

Quantitative Structure-Activity Relationship (QSAR) Modeling : Developing QSAR models to correlate specific structural features of this compound derivatives with their biological activity. researchgate.neteuropa.eu This would allow for the prediction of the activity of new, unsynthesized compounds and identify key molecular descriptors (e.g., lipophilicity, electronic properties) that drive potency.

Molecular Docking and Dynamics : Performing docking studies of this compound with potential biological targets (once identified) to predict binding modes and affinities. Molecular dynamics simulations can further refine these models and assess the stability of the compound-target complex.

In Silico Derivative Design : Using the insights from QSAR and docking studies to rationally design a library of new derivatives. Modifications could be made to the benzyl (B1604629) or bromobenzoyl rings to enhance target engagement, improve pharmacokinetic properties, or reduce potential off-target effects.

Application in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry and crystal engineering focus on understanding and controlling how molecules assemble in the solid state through non-covalent interactions. ias.ac.inias.ac.in This field is critical for controlling the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability.

While the parent molecule, 4-bromobenzamide, has been studied for its ability to form co-crystals and its involvement in halogen-halogen interactions, the supramolecular behavior of this compound is an unexplored frontier. researchgate.net Future research should include:

Single Crystal X-ray Diffraction : Determining the crystal structure of this compound to understand its three-dimensional arrangement and the network of intermolecular interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) that govern its packing.

Co-crystal Screening : Systematically attempting to form co-crystals with various pharmaceutically acceptable co-formers. This could lead to the discovery of new solid forms with improved properties.

Polymorph Screening : Investigating whether this compound can exist in different crystalline forms (polymorphs), as different polymorphs can have vastly different properties.

Analysis of Supramolecular Synthons : Identifying the characteristic and recurring patterns of intermolecular interactions (synthons) involving the amide and bromo-phenyl groups. Understanding these synthons is fundamental to the rational design of new multi-component crystals. ias.ac.inamercrystalassn.org

Q & A

Q. What is the optimized synthetic route for NBBA, and how is its purity validated?

NBBA is synthesized via carbodiimide-mediated coupling: 4-bromobenzoic acid reacts with benzylamine using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry dichloromethane. The product is purified via column chromatography (CH₂Cl₂-MeOH eluent) . Characterization includes IR spectroscopy (amide C=O stretch at 1,635 cm⁻¹) and ¹H NMR (δ 4.55 ppm for NHCH₂, δ 7.29 ppm for aromatic protons) .

Q. How are LPS-induced inflammatory conditions optimized in human gingival fibroblasts (HGFs) for studying NBBA?

HGFs exposed to 1 μg/ml LPS for 24 hours achieve maximal IL-6 production. This model is validated via time-course (1–48 h) and dose-response (0.625–20 μg/ml LPS) experiments, with IL-6 quantified by ELISA . Cell viability is assessed using the sulforhodamine B (SRB) assay, confirming no cytotoxicity at NBBA concentrations ≤10 μg/ml .

Q. What analytical methods are critical for quantifying IL-6 and PGE2 in NBBA-treated HGFs?

IL-6 is measured via ELISA using monoclonal anti-human IL-6 antibodies and biotinylated detection, with absorbance at 450 nm . PGE2 levels are determined using a commercial ELISA kit (Cayman Chemical), with NS-398 (a COX-2 inhibitor) as a positive control . Statistical significance is assessed via ANOVA with Holm-Sidak post hoc tests (p < 0.001) .

Advanced Research Questions

Q. How does NBBA’s anti-inflammatory mechanism differ from other benzamide derivatives?

NBBA inhibits IL-6 (35.6% suppression) and PGE2 (75.6% suppression) in LPS-stimulated HGFs without cytotoxicity, unlike prednisolone (PDS), which shows toxicity at higher doses . Unlike NDMC101 (targeting NF-κB and MAP kinases) or AZD6703 (p38α inhibitor), NBBA’s primary action may involve upstream cytokine modulation rather than direct kinase inhibition .

Q. How can researchers reconcile conflicting data on benzamide derivatives targeting diverse pathways?

While some benzamides (e.g., NDMC101) inhibit osteoclastogenesis via NFATc1 and MAPKs , NBBA’s efficacy in periodontal models suggests tissue-specific effects. Experimental reconciliation requires pathway-specific assays (e.g., Western blotting for NF-κB, qPCR for COX-2) in HGFs .

Q. What in vivo models are appropriate for translating NBBA’s in vitro anti-inflammatory activity?

Rodent periodontitis models (e.g., ligature-induced bone loss) or carrageenan-induced paw edema can test NBBA’s efficacy. Dosing regimens should mirror in vitro non-toxic concentrations (≤10 μg/ml) . Combinatorial studies with NSAIDs or corticosteroids (e.g., PDS) may enhance therapeutic potential .

Q. How should researchers design dose-escalation studies to assess NBBA’s safety profile?

Use SRB assays for cytotoxicity (0.08–100 μg/ml) and monitor apoptotic markers (e.g., caspase-3) in HGFs. In vivo studies should include liver/kidney function tests and histopathology .

Methodological Considerations

  • Cell Culture: Primary HGFs from healthy gingival tissues (Ethics Committee-approved) are maintained in DMEM with 10% FBS .
  • Statistical Rigor: Triplicate experiments with SEM and ANOVA ensure reproducibility. Negative controls (0.1% DMSO) account for solvent effects .
  • Synthesis Scalability: Replace DCC with EDC·HCl for safer, scalable coupling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.